![molecular formula C25H27N7O2S B2959530 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 920418-74-2](/img/structure/B2959530.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and an ethylthiophenyl group. These groups are likely to confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction is commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, while the triazolopyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and ethylthiophenyl groups could increase the compound’s hydrophobicity, while the piperazine ring could contribute to its basicity .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel derivatives of triazole, including those similar to the chemical , have been synthesized and tested for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antagonist Activity in Pharmaceutical Research
- Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, similar in structure to the chemical , have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential applications in pharmaceutical research (Watanabe et al., 1992).
Application in β-Lactam Antibiotics Synthesis
- Compounds related to the given chemical have been utilized in the synthesis of key intermediates for the production of β-lactam antibiotics, which are crucial in the pharmaceutical industry (Cainelli et al., 1998).
Imaging of Cerebral Adenosine Receptors
- Derivatives structurally related to the chemical have been developed for mapping cerebral adenosine A2A receptors with PET, highlighting its potential use in neurological research and diagnostics (Zhou et al., 2014).
Potential Antihypertensive Agents
- Some derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines, which are chemically related, have been synthesized and tested for their antihypertensive activity, indicating potential therapeutic applications (Bayomi et al., 1999).
HPLC Determination in Novel Anticonvulsant Agents
- High-Performance Liquid Chromatography (HPLC) methods have been developed for determining related substances in novel anticonvulsant agents, which include compounds structurally related to the chemical (Severina et al., 2021).
Tubulin Polymerization Inhibitors
- A series of derivatives, including those structurally similar to the given chemical, have been identified as potent inhibitors of tubulin polymerization, suggesting their use in cancer research (Prinz et al., 2017).
Mechanism of Action
Target of action
[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of tumor growth.
Mode of action
These compounds interact with the ATP-binding site of the kinases, preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical pathways
The inhibition of c-Met/VEGFR-2 kinases affects multiple signaling pathways involved in cell proliferation, survival, and angiogenesis .
Result of action
The inhibition of c-Met/VEGFR-2 kinases by these compounds can lead to the suppression of tumor growth .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. For example, it could be interesting to study its interactions with various biological targets and assess its potential as a therapeutic agent .
properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2S/c1-3-34-19-11-9-18(10-12-19)32-24-22(28-29-32)23(26-17-27-24)30-13-15-31(16-14-30)25(33)20-7-5-6-8-21(20)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVELUELQKDCBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SCC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.